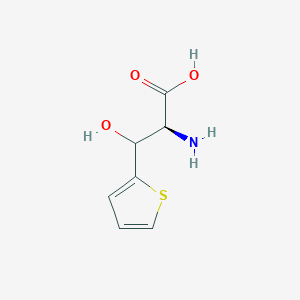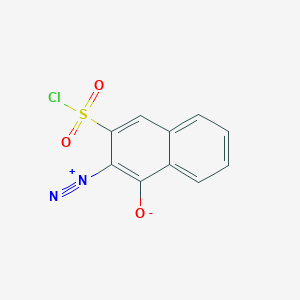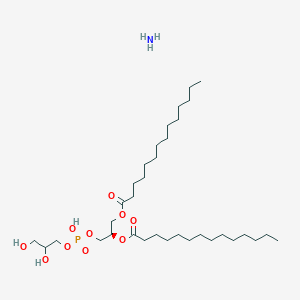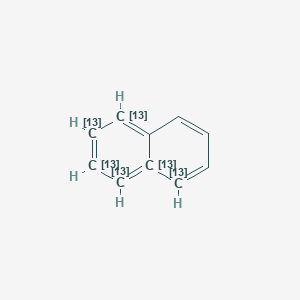![molecular formula C41H48BNO5 B13820935 Butyl(triphenyl)boranuide;(7-methoxy-2-oxochromen-4-yl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium](/img/structure/B13820935.png)
Butyl(triphenyl)boranuide;(7-methoxy-2-oxochromen-4-yl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl(triphenyl)boranuide;(7-methoxy-2-oxochromen-4-yl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium is a complex organic compound with a unique structure that combines boron, chromen, and azanium moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl(triphenyl)boranuide;(7-methoxy-2-oxochromen-4-yl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium typically involves multiple steps. The initial step often includes the preparation of the boron-containing moiety, which can be achieved through the reaction of triphenylborane with butyl lithium. The chromen derivative can be synthesized via the Pechmann condensation reaction, involving the reaction of resorcinol with ethyl acetoacetate in the presence of a strong acid catalyst. The final step involves the quaternization of the azanium moiety with the chromen derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl(triphenyl)boranuide;(7-methoxy-2-oxochromen-4-yl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium undergoes various types of chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids or borates.
Reduction: The chromen moiety can be reduced to form dihydrochromen derivatives.
Substitution: The azanium moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Dihydrochromen derivatives.
Substitution: Substituted azanium derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, this compound can be used as a reagent for the formation of carbon-carbon and carbon-heteroatom bonds. Its unique structure allows for selective reactions, making it valuable in the synthesis of complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its ability to form stable complexes with various biomolecules.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate or as a building block for the synthesis of pharmacologically active molecules. Its boron moiety can be used for boron neutron capture therapy (BNCT) in cancer treatment.
Industry
In the materials science industry, this compound can be used in the development of advanced materials such as polymers and nanomaterials due to its ability to form stable and functionalized structures.
Mécanisme D'action
The mechanism of action of Butyl(triphenyl)boranuide;(7-methoxy-2-oxochromen-4-yl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium involves its interaction with specific molecular targets. The boron moiety can form reversible covalent bonds with biomolecules, while the chromen moiety can interact with enzymes and receptors. The azanium moiety can enhance the solubility and bioavailability of the compound, facilitating its transport and distribution within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Similar boron-containing compound used in organic synthesis.
Coumarin derivatives: Similar chromen-containing compounds with applications in medicinal chemistry.
Quaternary ammonium compounds: Similar azanium-containing compounds used in various industrial applications.
Uniqueness
Butyl(triphenyl)boranuide;(7-methoxy-2-oxochromen-4-yl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium is unique due to its combination of boron, chromen, and azanium moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C41H48BNO5 |
|---|---|
Poids moléculaire |
645.6 g/mol |
Nom IUPAC |
butyl(triphenyl)boranuide;(7-methoxy-2-oxochromen-4-yl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium |
InChI |
InChI=1S/C22H24B.C19H24NO5/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;1-13(2)19(22)24-9-8-20(3,4)12-14-10-18(21)25-17-11-15(23-5)6-7-16(14)17/h4-18H,2-3,19H2,1H3;6-7,10-11H,1,8-9,12H2,2-5H3/q-1;+1 |
Clé InChI |
UUCZZKIUQYESDD-UHFFFAOYSA-N |
SMILES canonique |
[B-](CCCC)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CC(=C)C(=O)OCC[N+](C)(C)CC1=CC(=O)OC2=C1C=CC(=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R)-4-[(1R,4Z,8E,10Z,12S,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one](/img/structure/B13820854.png)
![6H-Pyrimido[4,5-b][1,4]diazepine](/img/structure/B13820856.png)
![1H-Indole-2-carbonitrile,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-](/img/structure/B13820858.png)






![(2R)-2-(diethylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13820908.png)



![2',4',5',7'-tetrabromo-3',6'-dihydroxy-5-thiocyanato-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13820929.png)
